molecular formula C10H15N3O B2485259 2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine CAS No. 1342216-60-7

2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine

Cat. No.: B2485259
CAS No.: 1342216-60-7
M. Wt: 193.25
InChI Key: SKALDJSHDNRKDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 2-methyl group and a methoxy group linked to a pyrrolidine ring

Scientific Research Applications

2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for designing biologically active molecules with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as 2-methylpyrimidine with a suitable methoxy group donor.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions where the methoxy group on the pyrimidine ring is replaced by a pyrrolidin-2-yl group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrazine: Contains a pyrazine ring, differing in nitrogen atom positions.

Uniqueness

2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine is unique due to its specific substitution pattern and the presence of both pyrimidine and pyrrolidine rings. This combination provides distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-methyl-4-(pyrrolidin-2-ylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-11-6-4-10(13-8)14-7-9-3-2-5-12-9/h4,6,9,12H,2-3,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKALDJSHDNRKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OCC2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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